Enisamium iodide
CAS No.: 201349-37-3
Cat. No.: VC0527164
Molecular Formula: C14H15IN2O
Molecular Weight: 354.19 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 201349-37-3 |
---|---|
Molecular Formula | C14H15IN2O |
Molecular Weight | 354.19 g/mol |
IUPAC Name | N-benzyl-1-methylpyridin-1-ium-4-carboxamide;iodide |
Standard InChI | InChI=1S/C14H14N2O.HI/c1-16-9-7-13(8-10-16)14(17)15-11-12-5-3-2-4-6-12;/h2-10H,11H2,1H3;1H |
Standard InChI Key | ILSOAHPXYZRFBA-UHFFFAOYSA-N |
SMILES | C[N+]1=CC=C(C=C1)C(=O)NCC2=CC=CC=C2.[I-] |
Canonical SMILES | C[N+]1=CC=C(C=C1)C(=O)NCC2=CC=CC=C2.[I-] |
Appearance | Solid powder |
Introduction
Chemical Structure and Pharmacological Classification
Enisamium iodide (C₁₄H₁₅N₂O·I; molecular weight 354.19 g/mol) is an isonicotinic acid derivative with the IUPAC name 4-(benzylcarbamoyl)-1-methylpyridinium iodide . Its structure features a pyridinium core substituted with a benzylcarbamoyl group and a methyl group, conferring cationic properties that enhance cellular uptake. The compound’s SMILES notation is [I-].C[N+]1=CC=C(C=C1)C(=O)NCC2=CC=CC=C2
, and its InChI key is ILSOAHPXYZRFBA-UHFFFAOYSA-N
.
Table 1: Physicochemical Properties of Enisamium Iodide
Property | Value |
---|---|
Molecular Formula | C₁₄H₁₅N₂O·I |
Molecular Weight | 354.19 g/mol |
Charge | +1 (cationic) |
Solubility | Water-soluble |
Primary Target | Viral RNA polymerase |
Enisamium is classified as a broad-spectrum antiviral agent with interferonogenic activity, elevating endogenous interferon-α/γ levels by 3–4-fold in plasma .
Mechanism of Action: Dual Antiviral Pathways
Direct Inhibition of Viral RNA Polymerase
Enisamium’s metabolite, VR17-04 (hydroxylated form), inhibits influenza A/B and SARS-CoV-2 RNA polymerases. In vitro assays demonstrate that VR17-04 reduces viral RNA synthesis with an IC₅₀ of 46.3 μM for influenza polymerase, comparable to remdesivir triphosphate’s efficacy against SARS-CoV-2 . The metabolite binds to the polymerase basic protein 1 (PB1) subunit, disrupting viral genome replication .
Interferon Induction
Enisamium enhances interferon-α/γ production, amplifying innate immune responses against viral pathogens. This interferonogenic effect is dose-dependent, with peak plasma concentrations achieved within 2–4 hours post-oral administration .
Clinical Efficacy in Respiratory Viral Infections
Influenza Virus Infections
A randomized, placebo-controlled trial (NCT04682444) involving 100 patients (60 enisamium, 40 placebo) reported:
-
Viral Clearance: 71.2% of enisamium-treated patients tested negative for influenza antigens by day 3 vs. 25.0% in the placebo group (P < 0.0001) .
-
Symptom Resolution: Median recovery time decreased from 14 days (placebo) to 7 days (enisamium), with 93.9% of treated patients fully recovered by day 14 vs. 32.5% in controls (P < 0.0001) .
-
Fever Reduction: Body temperature normalized 1.5 days faster in the enisamium cohort .
Table 2: Clinical Outcomes in Influenza Patients
Parameter | Enisamium Group (n=60) | Placebo Group (n=40) | P-Value |
---|---|---|---|
Antigen-negative (Day 3) | 71.2% | 25.0% | <0.0001 |
Full recovery (Day 14) | 93.9% | 32.5% | <0.0001 |
Symptom score reduction | 9.6 → 4.6 | 9.7 → 5.6 | <0.0001 |
ARVI and COVID-19
A 2025 retrospective analysis of 6,114 outpatients (82.5% ARVI, 11.6% COVID-19, 5.9% influenza) revealed:
-
Symptom Improvement: By day 5, 89% of ARVI patients reported mild/no sore throat vs. 43% at baseline (P < 0.001) .
-
COVID-19 Outcomes: Dyspnea resolved in 78% of enisamium-treated patients by day 5 vs. 52% in standard care .
Adverse Effect | Incidence Rate |
---|---|
Bitter taste | 3.3% |
Heartburn | 1.7% |
Nausea | 0.9% |
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